6-bromo-5-methoxy-1-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methoxy-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOOXMBUSOIVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 6 Bromo 5 Methoxy 1 Methyl 1h Indazole
Reactivity of Halogen and Ether Functional Groups on the Indazole Core
The benzene (B151609) portion of the indazole ring is decorated with a bromine atom and a methoxy (B1213986) group, which are key handles for derivatization.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings. science.gov The feasibility of an SNAr reaction depends significantly on the electronic properties of the aromatic system and the nature of the leaving group. youtube.comnih.gov In 6-bromo-5-methoxy-1-methyl-1H-indazole, the bromine atom serves as a potential leaving group.
An alternative pathway, the elimination-addition mechanism, involves a benzyne (B1209423) intermediate and typically requires extremely strong bases. youtube.com The substitution of the bromo group on the indazole core by various nucleophiles (e.g., amines, alkoxides, thiolates) can thus be envisioned, although the specific reaction conditions would need to be optimized to account for the electronic nature of the substituted indazole scaffold.
The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.comnih.gov The 6-bromo position of the indazole can be readily coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids to introduce diverse substituents. nih.govpreprints.org This methodology allows for the facile production of indazole-based biaryl and heteroaryl compounds. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. mdpi.comnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds. It enables the coupling of amines (primary or secondary) with aryl halides. mdpi.comnih.gov The 6-bromo-1-methyl-indazole core can be functionalized with various anilines, heterocyclic amines, or aliphatic amines to generate a library of 6-aminoindazole derivatives. nih.gov Similar to the Suzuki coupling, this reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov
These cross-coupling reactions are central to modern medicinal and process chemistry, offering efficient pathways to complex molecules from readily available starting materials. mdpi.com
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(dppf)Cl₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | DME, Toluene, Dioxane | Aryl/heteroaryl boronic acids |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, Pt-Bu₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Primary/secondary amines |
Transformations Involving the Nitrogen Atoms of the Indazole Ring
The indazole ring contains two nitrogen atoms, both of which can potentially participate in chemical reactions. In the target molecule, the N1 position is already substituted with a methyl group. This N1-alkylation influences the reactivity of the second nitrogen atom (N2) and other positions on the ring. While direct N-arylation or N-alkylation is a common strategy for functionalizing unsubstituted indazoles, the presence of the N1-methyl group in this compound directs further transformations. researchgate.net
The N1-substituent prevents reactions at this site but can electronically influence reactivity at N2 and the C3 position. The synthesis of specifically 1H- or 2H-indazole derivatives is a key aspect of indazole chemistry, often controlled by the choice of base and reaction conditions during coupling reactions. mdpi.com For the N1-methylated substrate, quaternization at the N2 position is a possible transformation, leading to indazolium salts which can have their own unique reactivity, for example as precursors to N-heterocyclic carbenes.
Directed Functionalization at Peripheral Positions of the Indazole Scaffold
While the 6-bromo and 5-methoxy groups provide clear sites for derivatization, modern synthetic methods also allow for the functionalization of C-H bonds at other positions on the indazole scaffold. mdpi.com Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for introducing new functional groups with high regioselectivity. nih.gov
For N1-substituted indazoles, directing groups can be temporarily installed at the N1-position (or other positions) to guide a metal catalyst to a specific C-H bond. For instance, rhodium(III) catalysts have been used for the regioselective C7 functionalization of 1H-indazoles. mdpi.com Although the target molecule has a simple methyl group at N1, which is not a directing group, this section highlights the broader potential for derivatizing the indazole core. Functionalization at the C3, C4, or C7 positions could be achieved through strategies such as directed ortho-metalation (DoM) if a suitable directing group were present, or via electrophilic substitution reactions, the regioselectivity of which would be governed by the combined electronic effects of the methoxy, bromo, and methylated pyrazole (B372694) moieties.
Design and Synthesis of Conjugates and Hybrid Molecules Incorporating "this compound"
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activities. acs.org this compound is an excellent building block for this purpose, with the 6-bromo position serving as a versatile anchor point for conjugation. researchgate.net
One of the most powerful methods for creating such hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. researchgate.net A common synthetic strategy involves converting the 6-bromo group into an azide (B81097) or an alkyne. For example, the bromo-indazole could be converted to an azido-indazole via nucleophilic substitution, or to an alkynyl-indazole via a Sonogashira coupling. This functionalized indazole can then be "clicked" with a complementary fragment (an alkyne or an azide, respectively) to form a stable 1,2,3-triazole linker. researchgate.net This approach has been used to synthesize novel 6-bromo-1H-indazole derivatives bearing 1,2,3-triazole moieties. researchgate.net
Alternatively, the cross-coupling reactions described in section 3.1.2 can be used to attach complex molecular fragments directly. For instance, Suzuki coupling can link the indazole to other heterocyclic systems, while Buchwald-Hartwig amination can be used to form amide conjugates after conversion of the bromo group to a carboxylic acid or amine. nih.govmdpi.com These strategies enable the rational design and synthesis of diverse conjugates and hybrid molecules for various applications, including drug discovery. acs.orgnih.gov
Spectroscopic and Structural Characterization of Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of indazole derivatives. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped. researchgate.netnih.gov
For 6-bromo-5-methoxy-1-methyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl group protons. The substitution pattern on the benzene (B151609) ring influences the chemical shifts of the remaining aromatic protons. Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton, with each unique carbon atom producing a separate resonance. researchgate.netresearchgate.net The chemical shifts in ¹³C NMR are particularly sensitive to the electronic effects of substituents like bromine and the methoxy group. ipb.pt While ¹⁴N and ¹⁵N NMR are less common, they can offer direct insight into the electronic structure of the nitrogen-containing pyrazole (B372694) ring. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.8 - 8.2 | 130 - 135 |
| H-4 | 7.0 - 7.4 | 100 - 105 |
| H-7 | 7.5 - 7.9 | 115 - 120 |
| N-CH₃ | 3.8 - 4.2 | 30 - 35 |
| O-CH₃ | 3.9 - 4.3 | 55 - 60 |
| C-3a | N/A | 120 - 125 |
| C-5 | N/A | 150 - 155 |
| C-6 | N/A | 105 - 110 |
| C-7a | N/A | 140 - 145 |
Note: These are predicted ranges based on general data for substituted indazoles. Actual values may vary depending on the solvent and experimental conditions.
Indazole can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer, with the hydrogen atom on the N1 position, is generally the thermodynamically more stable and predominant form in various states. researchgate.netnih.gov The less stable 2H-tautomer has the hydrogen on the N2 position. nih.gov
NMR spectroscopy is a powerful tool for distinguishing between these tautomers and their N-substituted derivatives. nih.gov The chemical shifts of the carbon and proton signals of the indazole ring are significantly different between the N-1 and N-2 isomers, making NMR an effective method for structural assignment. nih.govnih.gov In the case of this compound, the presence of the methyl group on the N1 nitrogen atom locks the molecule into the 1H-indazole form, preventing tautomerization. This structural feature simplifies NMR spectral analysis as only one isomeric form is present.
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula (C₉H₉BrN₂O). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity. researchgate.net
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and analyze it. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) used in GC-MS often leads to predictable fragmentation pathways for indazole derivatives. nih.govresearchgate.net Common fragmentation for N-alkylated indazoles involves cleavage of the N-alkyl group and fragmentation of the indazole ring system itself.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | ~240.0 g/mol (for ⁷⁹Br), ~242.0 g/mol (for ⁸¹Br) |
| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio |
| Key Fragmentation Pathways | Loss of CH₃, loss of CO, loss of Br, cleavage of the pyrazole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. psu.edu The IR spectrum of an indazole derivative shows characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govrug.nl
For this compound, the spectrum would be expected to display C-H stretching vibrations for the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and C-O stretching for the methoxy group. The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) confirms the substitution on the indazole nitrogen. nih.gov The specific frequencies of these vibrations can be influenced by the substituents on the indazole core. amazonaws.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |
| C=C and C=N Ring Stretching | 1450 - 1620 |
| C-O (Aryl-Alkyl Ether) Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |
| C-Br Stretch | 500 - 650 |
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in its solid state. This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. nih.gov For indazole derivatives, X-ray diffraction studies have been used to confirm the N-1 or N-2 substitution pattern and to study the planarity of the bicyclic ring system. nih.govrug.nl
If suitable crystals of this compound could be grown, X-ray crystallography would reveal its exact molecular geometry. Furthermore, this method elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding (if applicable) or π-π stacking, which govern the supramolecular architecture. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC)
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For this compound, a reversed-phase HPLC or UPLC method would typically be developed to determine its purity. The compound would produce a single sharp peak at a specific retention time under defined conditions (e.g., specific column, mobile phase composition, flow rate, and temperature). The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment against a reference standard. The presence of other peaks would indicate impurities. These techniques are also crucial for the purification of the final product on a preparative scale.
Computational Chemistry and Cheminformatics Studies on Indazole Scaffolds
Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 6-bromo-5-methoxy-1-methyl-1H-indazole, to the active site of a target protein.
Research has shown that indazole derivatives can be evaluated for their potential as inhibitors of various enzymes through molecular docking studies. For instance, docking simulations of substituted indazoles against targets like phosphoinositide 3-kinase (PI3K) help in understanding the key interactions responsible for their inhibitory activity. While specific docking studies focused solely on this compound are not extensively detailed in publicly available literature, the general principles from studies on analogous indazole scaffolds can be applied. These simulations typically reveal hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that contribute to the binding energy of the ligand-receptor complex.
Table 1: Illustrative Molecular Docking Parameters for Indazole Scaffolds
| Parameter | Description | Typical Value Range for Indazole Derivatives |
| Binding Energy | The estimated free energy of binding between the ligand and the receptor. | -5 to -12 kcal/mol |
| Inhibition Constant (Ki) | An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. | Nanomolar to micromolar range |
| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | Asp, Glu, Lys, Arg, His, Tyr, Trp |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features. For indazole derivatives, QSAR studies can help in identifying the key molecular descriptors that influence their therapeutic effects.
A typical QSAR study on a series of indazole compounds would involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a regression model that correlates them with the observed biological activity. While a specific QSAR model for this compound is not readily found, research on similar indazole series highlights the importance of substituents on the indazole ring in determining their biological efficacy.
Table 2: Common Molecular Descriptors in QSAR Studies of Indazole Derivatives
| Descriptor Type | Examples | Influence on Biological Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Affects electrostatic interactions and reactivity. |
| Steric | Molecular weight, volume, surface area | Influences the fit of the molecule in the receptor's binding pocket. |
| Hydrophobic | LogP | Governs the compound's ability to cross cell membranes. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
These calculations are crucial for understanding the molecule's reactivity, stability, and potential interaction sites. For example, the HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and its ability to participate in chemical reactions. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for predicting non-covalent interactions.
Table 3: Representative DFT-Calculated Properties for an Indazole Scaffold
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Electrostatic Potential | The spatial distribution of charge in the molecule. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the conformational flexibility of ligands and proteins, as well as the dynamics of their interactions.
For a compound like this compound, MD simulations can provide insights into how it behaves in a biological environment, such as in the presence of a solvent or a target protein. These simulations can reveal the stable conformations of the molecule and how it adapts its shape to fit into a binding site. Furthermore, MD simulations can be used to study the stability of the protein-ligand complex over time and to calculate binding free energies with greater accuracy than molecular docking alone.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These properties are crucial for determining the drug-likeness of a molecule and its potential for success as a therapeutic agent. For this compound, various ADME parameters can be predicted using a range of software and web-based tools.
These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (LogP), and polar surface area. Key ADME properties that are often predicted include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Table 4: Predicted ADME Properties for a Representative Indazole Compound
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Varies with substitution | Determines potential for CNS activity. |
| Cytochrome P450 (CYP) Inhibition | Typically evaluated for major isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |
| Lipinski's Rule of Five | Compliance or violation | A general guideline for drug-likeness. |
In Vitro Biological Activity and Mechanistic Investigations of Indazole Derivatives
Anti-Cancer Activities and Molecular Target Engagement
Indazole derivatives have been extensively investigated for their potential as anti-cancer agents, demonstrating a variety of mechanisms to thwart cancer progression. rsc.orgresearchgate.netnih.gov Several FDA-approved small molecule anti-cancer drugs, including Pazopanib (B1684535) and Axitinib, feature the indazole scaffold, highlighting its importance in oncology. researchgate.netrsc.org
Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, enzymes that are crucial for cellular signaling and are often dysregulated in cancer. rsc.org
Tyrosine Kinases and Serine/Threonine Kinases: The indazole nucleus is a key component in many kinase inhibitors. rsc.org For instance, pazopanib is a multi-kinase inhibitor. rsc.org
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR1, FGFR2, and FGFR3, with IC50 values in the micromolar range. One of the most active compounds showed IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov Another study also successfully identified an indazole-based pharmacophore for FGFR kinase inhibition, with activities ranging from 0.8 to 90 µM. nih.gov
Haspin and Clk4 Kinases: N1-benzoylated 5-(4-pyridinyl)indazole-based derivatives have been developed as inhibitors of Haspin and Cdc2-like kinase 4 (Clk4), which are potential targets for cancer therapy. nih.govbohrium.com Compound 18 (a 2-acetyl benzoyl derivative) showed a preference for inhibiting Clk4 with an IC50 of 0.088 µM, while also inhibiting Haspin at 0.542 µM. nih.govuni-saarland.de Conversely, compound 19 (a 4-acetyl benzoyl derivative) was highly selective for Haspin, with an IC50 of 0.155 µM. nih.govuni-saarland.de
p38α MAPK14: The indazole derivative ARRY-371797 has been identified as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK14), a key enzyme in inflammatory responses that is also implicated in cardiac diseases. nih.gov
Table 1: In Vitro Kinase Inhibition by Selected Indazole Derivatives
| Compound/Derivative Class | Target Kinase(s) | IC50 Value (µM) | Source(s) |
| 1H-Indazole Derivative | FGFR1 | 2.0 | nih.gov |
| 1H-Indazole Derivative | FGFR2 | 0.8 | nih.gov |
| 1H-Indazole Derivative | FGFR3 | 4.5 | nih.gov |
| Compound 18 (2-acetyl benzoyl) | Clk4 | 0.088 | nih.govuni-saarland.de |
| Compound 18 (2-acetyl benzoyl) | Haspin | 0.542 | nih.govuni-saarland.de |
| Compound 19 (4-acetyl benzoyl) | Haspin | 0.155 | nih.govuni-saarland.de |
Inhibition of Cellular Proliferation and Apoptosis Induction in Cancer Cell Lines
Beyond specific enzyme inhibition, indazole derivatives have demonstrated potent capabilities in halting the proliferation of cancer cells and inducing programmed cell death (apoptosis).
Antiproliferative Activity: Numerous studies have synthesized novel indazole derivatives and tested their growth inhibitory activity against a panel of human cancer cell lines. For example, one series of polysubstituted indazoles showed antiproliferative activity with IC50 values ranging from 0.64 to 17 µM against ovarian (A2780) and lung (A549) cancer cell lines. nih.govresearchgate.net Another study found a potent derivative, compound 2f , which exhibited strong growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 µM. rsc.orgrsc.org Similarly, novel curcumin (B1669340) indazole analogs showed cytotoxicity against colorectal (WiDr), cervical (HeLa), and breast (MCF-7) cancer cells, with IC50 values against WiDr cells ranging from 27.20 to 58.19 μM. japsonline.com
Apoptosis Induction: The cytotoxic effects of these compounds are often linked to the induction of apoptosis. Treatment of the 4T1 breast cancer cell line with compound 2f led to a dose-dependent increase in apoptosis. rsc.orgrsc.orgresearchgate.net This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.orgresearchgate.net Other studies have confirmed that selected indazole derivatives can trigger significant apoptosis, cause cell cycle arrest in the S or G2/M phase, and lead to the generation of hypodiploid peaks, which are characteristic of apoptotic cells. nih.govnih.govresearchgate.net
Table 2: In Vitro Antiproliferative Activity of Selected Indazole Derivatives
| Derivative Class/Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Source(s) |
| Polysubstituted Indazoles | A2780 | Human Ovarian Carcinoma | 0.64 - 17 | nih.govresearchgate.net |
| Polysubstituted Indazoles | A549 | Human Lung Adenocarcinoma | 0.64 - 17 | nih.govresearchgate.net |
| Compound 2f | Multiple | Various | 0.23 - 1.15 | rsc.orgrsc.org |
| Curcumin Indazole Analogues | WiDr | Colorectal Carcinoma | 27.20 - 58.19 | japsonline.com |
| Curcumin Indazole Analogues | MCF-7 | Breast Adenocarcinoma | 45.97 - 86.24 | japsonline.com |
| Curcumin Indazole Analogues | HeLa | Cervical Adenocarcinoma | 46.36 - 100 | japsonline.com |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |
Antimicrobial Efficacy and Mechanisms of Action
The indazole scaffold is also a promising framework for the development of new antimicrobial agents, with demonstrated activity against bacteria, fungi, and protozoa. nih.govresearchgate.netnih.gov
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase)
A key target for antibacterial indazole derivatives is DNA gyrase, an essential bacterial enzyme that controls DNA topology during replication. nih.govacs.org Specifically, the GyrB subunit, which contains the ATP-binding site, is a validated target. nih.govacs.org Guided by structure-based drug design, a novel class of indazole derivatives was discovered to be potent inhibitors of the GyrB subunit. nih.govacs.org These compounds displayed excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The inhibition of DNA gyrase by these derivatives leads to the disruption of DNA replication, ultimately causing bacterial cell death. nih.govyoutube.com Studies on substituted indazoles found that compounds with substitutions at the 5th and 6th positions showed better interactions with DNA gyrase B, correlating with significant antibacterial activity. eurekaselect.com
Membrane Permeability Alteration
While the primary antibacterial mechanism for many indazole derivatives involves enzyme inhibition, cell permeability is a critical factor for their efficacy. The development of indazole-based DNA gyrase inhibitors has involved optimizing the chemical structure to increase its logD, a measure of lipophilicity, to improve penetration through the bacterial cell membrane. acs.org Although this indicates the importance of traversing the cell membrane, the available literature does not prominently feature membrane permeability alteration as a direct mechanism of antimicrobial action. Instead, the focus remains on modifying the indazole scaffold to ensure it can reach its intracellular targets, such as DNA gyrase. acs.org
Table 3: In Vitro Antimicrobial Activity of Selected Indazole Derivatives
| Derivative Class | Target Organism | Activity Type | MIC/IC50 Value | Source(s) |
| Indazole Derivative 5 | S. aureus | Antibacterial | 64 - 128 µg/mL | mdpi.com |
| Indazole Derivative 5 | S. epidermidis | Antibacterial | 64 - 128 µg/mL | mdpi.com |
| 2,3-diphenyl-2H-indazole 18 | Candida albicans | Antifungal | - | nih.govmdpi.com |
| 2,3-diphenyl-2H-indazole 23 | Candida albicans | Antifungal | - | nih.govmdpi.com |
| 2,3-diphenyl-2H-indazole 18 | Candida glabrata | Antifungal | - | nih.govmdpi.com |
| 2,3-diphenyl-2H-indazole 23 | Candida glabrata | Antifungal | - | nih.govmdpi.com |
| 2H-Indazole Derivatives | Giardia intestinalis | Antiprotozoal | < 1 µM | nih.govmdpi.com |
| 2H-Indazole Derivatives | Entamoeba histolytica | Antiprotozoal | < 1 µM | nih.govmdpi.com |
| 2H-Indazole Derivatives | Trichomonas vaginalis | Antiprotozoal | < 1 µM | nih.govmdpi.com |
Anti-inflammatory and Immunomodulatory Effects
Indazole and its derivatives have shown significant potential as anti-inflammatory agents in various in vitro assays. nih.govnih.govresearchgate.net The mechanism of action is often multifactorial, involving the inhibition of key inflammatory enzymes and mediators. nih.govnih.govresearchgate.net
The anti-inflammatory effects of indazoles are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govnih.govresearchgate.net Certain 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2. nih.govmdpi.com
Furthermore, these compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that indazole derivatives can inhibit Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govresearchgate.net For example, the parent compound indazole and 5-aminoindazole (B92378) demonstrated IC50 values of 220.11 µM and 230.19 µM, respectively, for the inhibition of TNF-α. nih.gov The free radical scavenging activity of indazole derivatives also contributes to their anti-inflammatory profile. nih.govnih.govresearchgate.net
Table 4: In Vitro Anti-inflammatory Activity of Indazole Derivatives
| Compound | Target | IC50 Value (µM) | Source(s) |
| Indazole | TNF-α | 220.11 | nih.gov |
| 5-Aminoindazole | TNF-α | 230.19 | nih.gov |
| Dexamethasone (Standard) | TNF-α | 31.67 | nih.gov |
| 2,3-diphenyl-2H-indazoles | COX-2 | Inhibition noted at 10 µM | nih.govmdpi.com |
Enzyme Inhibition
Indazole derivatives have been extensively investigated as inhibitors of various enzymes, demonstrating significant potential in modulating pathological processes. Key targets include Human Neutrophil Elastase (HNE) and Indoleamine 2,3-dioxygenase 1 (IDO1).
Human Neutrophil Elastase (HNE): HNE is a serine protease implicated in inflammatory diseases. nih.gov N-benzoylindazole derivatives have been identified as potent, competitive, and pseudoirreversible HNE inhibitors. nih.govresearchgate.net Optimization of this class of compounds led to the development of derivatives with high potency. For instance, introducing a cyano group at the 3-position of the indazole ring resulted in a compound with an IC50 value of 7 nM. nih.gov Another potent inhibitor, with an IC50 of approximately 10 nM, was developed by substituting position 5. nih.gov Further research on 1,5,6,7-tetrahydro-4H-indazol-4-ones also yielded potent HNE inhibitors with Ki values in the low nanomolar range (6–35 nM). nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that represents a key target in cancer immunotherapy. nih.govrsc.org It catalyzes the metabolism of tryptophan to N-formylkynurenine. nih.gov Researchers have designed and synthesized N'-hydroxyindazolecarboximidamides as novel IDO1 inhibitors, where the indazole moiety acts as a surrogate for other chemical groups. nih.gov In cell-based assays, certain derivatives displayed greater than 50% inhibition of IDO1 at a 10 µM concentration, exhibiting moderate inhibitory activity in both tryptophan depletion and kynurenine (B1673888) production assays. nih.gov The indazole scaffold is considered a valuable structure for further optimization in the development of IDO1 inhibitors. nih.govresearchgate.net
Neuroprotective and Central Nervous System (CNS) Activities
The indazole core is a key feature in compounds designed to target CNS disorders, particularly neurodegenerative diseases like Alzheimer's. monash.edu Their mechanisms of action include the inhibition of key enzymes involved in the disease's pathology. tandfonline.comnih.gov
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease. nih.gov A synthesized hybrid library of indazole-based thiadiazole compounds demonstrated a varied range of inhibitory activities against both enzymes. nih.gov IC50 values ranged from 0.86 ± 0.33 μM to 26.73 ± 0.84 μM for AChE and from 0.89 ± 0.12 μM to 27.08 ± 0.19 μM for BuChE. nih.gov Notably, some derivatives exhibited potency comparable to or greater than the standard drug Donepezil (IC50 = 1.26 ± 0.18 μM for AChE; 1.35 ± 0.37 μM for BuChE). nih.gov For example, a compound featuring a para-positioned trifluoro group on a phenyl ring was identified as the most potent in its series, with an IC50 of 0.86 ± 0.30 μM against AChE and 0.89 ± 0.12 μM against BuChE. nih.gov Other research has focused on developing indazole derivatives as selective inhibitors of BuChE. monash.eduresearchgate.netum.edu.my
Inhibition of Tau Hyperphosphorylation
The formation of neurofibrillary tangles, composed mainly of hyperphosphorylated tau protein, is a hallmark of Alzheimer's disease. mdpi.com This process is linked to the over-activity of Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com Certain multitarget-directed ligands have been developed that combine GSK-3β inhibition with other neuroprotective activities, such as antioxidant effects and the blockage of L-type voltage-dependent calcium channels. mdpi.com While research on pyrazolo[3,4-b]pyridines has shown the ability to inhibit GSK-3β and subsequently reduce cell death induced by tau hyperphosphorylation, this highlights a therapeutic strategy that could be explored with indazole-based scaffolds. mdpi.com
Beta-Secretase 1 (BACE1) Inhibition
BACE1 is a key enzyme in the production of β-amyloid peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov A new family of 5-substituted indazole derivatives has been developed with a multitarget profile that includes the simultaneous inhibition of cholinesterases and BACE1. tandfonline.comnih.gov These compounds have shown promise as potential therapeutic agents for Alzheimer's disease by addressing multiple pathological pathways. nih.govresearchgate.net
Cardiovascular and Metabolic Regulatory Effects
Indazole derivatives have demonstrated a wide range of pharmacological properties, including beneficial effects on the cardiovascular and metabolic systems. nih.gov Research has identified their potential as antiarrhythmic, antihypertensive, antihyperlipidemic, and anti-obesity agents. nih.govbenthamdirect.comingentaconnect.com
Modulation of Signal Transduction Pathways
The cardiovascular effects of indazole derivatives are often mediated through their interaction with key signal transduction pathways.
G-protein Coupled Receptors (GPCRs): GPCRs are crucial in cardiovascular regulation. Indazole-paroxetine hybrid compounds have been synthesized and identified as inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.gov GRK2 is overexpressed in heart failure, making it a significant therapeutic target. nih.gov The indazole moiety in these hybrids acts as a potent "warhead" that binds to the hinge region of the kinase, contributing to the compound's inhibitory activity. nih.gov
NO Release and cGMP Levels: The nitric oxide (NO) signaling pathway is vital for vascular health. The indazole derivative YC-1 is known to be an activator of soluble guanylyl cyclase, the physiological receptor for NO. nih.gov This activation leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in vasodilation and inhibition of platelet aggregation. nih.gov Conversely, other indazole derivatives, such as 7-nitroindazole, are selective inhibitors of neuronal nitric oxide synthase (nNOS), the enzyme responsible for NO production in neurons. nih.govnih.gov This modulation of NO signaling highlights the diverse ways indazole compounds can interact with this critical pathway. nih.gov
Other Investigated Biological Activities
Investigations into various other potential biological effects of 6-bromo-5-methoxy-1-methyl-1H-indazole have not been reported in the available scientific literature. This includes a lack of data on its potential as an antioxidant, anti-angiogenic, antiulcer, or anthelmintic agent, as well as its capacity for nitric oxide inhibition.
While the broader class of indazole derivatives has been the subject of numerous studies exploring such biological activities, these findings cannot be directly attributed to this compound without specific experimental evidence. The unique substitution pattern of a bromo group at the 6-position, a methoxy (B1213986) group at the 5-position, and a methyl group at the 1-position of the indazole core creates a distinct chemical entity whose biological profile remains to be elucidated.
Further research is required to determine if this compound possesses any of the aforementioned biological activities. Future studies would need to employ a range of in vitro assays to systematically evaluate its potential therapeutic properties.
Data Tables
No data is available to be presented in tabular format.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Features for Diverse Biological Activities
The indazole core is recognized as a privileged pharmacophore in medicinal chemistry, serving as the foundation for numerous biologically active compounds. nih.govrsc.org This is largely due to its ability to act as a bioisostere for other important bicyclic aromatic systems like indole (B1671886), offering advantages in terms of metabolic stability and oral bioavailability. nih.gov The key pharmacophoric features of indazole-based compounds, including 6-bromo-5-methoxy-1-methyl-1H-indazole, are centered around the indazole nucleus's capacity for various non-covalent interactions with biological targets.
For instance, in the context of protein kinase inhibition, the indazole scaffold is a well-established hinge-binding motif. mdpi.com The nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a fundamental interaction for many kinase inhibitors. mdpi.com The diverse biological activities of indazole derivatives, which include anti-inflammatory, anti-cancer, and antimicrobial properties, stem from the versatility of this core structure. nih.gov
The specific substitution pattern of this compound further defines its pharmacophoric profile. The substituents on the benzene (B151609) ring modulate the electronic and steric properties of the molecule, influencing its interactions with target proteins. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, it has been noted that a hydrogen bond donor at certain positions on the indazole core can be crucial for inhibitory activity. nih.gov While the 5-methoxy group is not a hydrogen bond donor, its oxygen atom can act as a hydrogen bond acceptor. The substituents at the 5- and 6-positions are known to play a significant role in the inhibitory activity of indazole derivatives against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
The table below summarizes the key pharmacophoric features of the indazole core and the potential contributions of the specific substituents of this compound.
| Feature | Description | Potential Role in this compound |
| Indazole Core | Bicyclic aromatic system, bioisostere of indole. | Acts as the primary scaffold for target interaction, particularly as a hinge-binder in kinases. mdpi.com |
| N1-H/N2 | Hydrogen bond donor/acceptor sites. | The N1 position is blocked by a methyl group, leaving the N2 atom as a potential hydrogen bond acceptor. |
| Aromatic System | Allows for π-π stacking and hydrophobic interactions. | The fused benzene and pyrazole rings can engage in stacking interactions with aromatic amino acid residues in a binding pocket. |
| Substituents | Modulate electronic properties, lipophilicity, and steric profile. | The bromo, methoxy (B1213986), and methyl groups fine-tune the molecule's properties for specific target binding. |
Impact of Halogen Substitution (Bromine) on Electronic Properties, Lipophilicity, and Target Interactions
The presence of a bromine atom at the 6-position of the indazole ring has a profound impact on the molecule's electronic properties, lipophilicity, and potential interactions with biological targets. Halogens can significantly influence the biological activity of a molecule. nih.gov
Electronic Properties: Bromine is an electron-withdrawing group due to its electronegativity, which deactivates the aromatic ring towards electrophilic substitution. nih.gov This withdrawal of electron density can alter the pKa of the indazole ring system and influence the strength of hydrogen bonds formed by the N2-nitrogen. The altered electronic distribution across the aromatic system can also affect the molecule's ability to participate in π-π stacking and other non-covalent interactions. ontosight.ai
Target Interactions: The bromine atom can participate in specific, highly directional non-covalent interactions known as halogen bonds. mdpi.comnih.gov In a halogen bond, the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring, in a protein's binding site. mdpi.com These interactions can significantly contribute to the binding affinity and selectivity of a ligand. The bromine at the 6-position can also serve as a useful synthetic handle, allowing for further chemical modifications through cross-coupling reactions to explore structure-activity relationships. evitachem.com
Role of Methoxy Group in Modulating Binding Affinity and Selectivity
The methoxy group at the 5-position of the indazole ring is a common feature in many bioactive molecules and can play several roles in modulating binding affinity and selectivity. nih.gov
Furthermore, the methoxy group can impact the electronic properties of the indazole ring. It is generally considered an electron-donating group through resonance, which can influence the reactivity and interaction potential of the aromatic system. ontosight.ai The presence of the methoxy group also affects the molecule's lipophilicity and solubility. While the methyl part of the methoxy group is lipophilic, the oxygen atom can engage in hydrogen bonding with water, potentially improving aqueous solubility. In some kinase inhibitors, the presence of a methoxy group has been shown to be favorable for activity. rsc.org
The table below outlines the potential roles of the 5-methoxy group.
| Property | Influence of the 5-Methoxy Group |
| Binding Affinity | Can act as a hydrogen bond acceptor with the target protein. |
| Selectivity | The specific position and orientation of the methoxy group can favor binding to one target over another. |
| Conformation | Can influence the rotational barrier and preferred orientation of adjacent groups. |
| Electronic Properties | Acts as an electron-donating group through resonance, affecting the aromatic system's reactivity. |
| Physicochemical Properties | Influences lipophilicity and aqueous solubility. |
Influence of Alkyl Substitution at N1 on Molecular Recognition and Metabolic Stability
The methylation at the N1 position of the indazole ring is a critical structural feature that significantly influences both molecular recognition and metabolic stability. N1-alkylated indazoles are a common motif in medicinal chemistry. nih.govresearchgate.net
Molecular Recognition: The N1-H of an unsubstituted indazole can act as a hydrogen bond donor. By replacing this hydrogen with a methyl group, this hydrogen-bonding capability is removed. This can be advantageous for several reasons. It can prevent undesirable interactions with off-target proteins, thereby improving selectivity. It can also force the molecule to adopt a different binding mode that might be more favorable for activity. The methyl group itself can participate in hydrophobic interactions within a binding pocket, further contributing to binding affinity. The N1-alkylation also resolves the tautomeric ambiguity of the indazole ring, fixing it in the 1H-form, which can be crucial for a well-defined interaction with a biological target. beilstein-journals.org
Metabolic Stability: The N-H bond in unsubstituted indazoles can be a site for metabolic modification, such as glucuronidation, which can lead to rapid clearance of the compound from the body. By blocking this position with a methyl group, the metabolic stability of the molecule can be significantly enhanced, leading to a longer half-life and improved oral bioavailability. nih.govsemanticscholar.org Indazole-based compounds are often considered superior to their indole counterparts in terms of metabolic stability, and N-alkylation is a key strategy to achieve this. nih.gov
Conformational Analysis and Its Correlation with Biological Potency
The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a target protein. The indazole ring system is generally planar. The N1-methyl group will have a specific orientation relative to this plane.
Computational analysis, such as Density Functional Theory (DFT) calculations, can provide insights into the preferred conformation of the molecule, including the rotational barriers of the methoxy group. nih.gov X-ray crystallography of similar molecules, such as 1-methyl-1H-indazole-3-carboxylic acid, has shown that the indazole ring is indeed planar. researchgate.net
The conformation of the 5-methoxy group is of particular interest. It can be oriented in the plane of the indazole ring or perpendicular to it. The preferred conformation will depend on the electronic and steric interactions with the adjacent bromo and methyl groups. This orientation can have a significant impact on the molecule's ability to interact with a target. For example, if the methoxy oxygen is to act as a hydrogen bond acceptor, it needs to be in a sterically accessible position.
Emerging Research Applications and Future Perspectives
"6-bromo-5-methoxy-1-methyl-1H-indazole" as a Strategic Building Block for Complex Molecules
The chemical scaffold of this compound serves as a crucial starting point and intermediate in the synthesis of more complex and pharmacologically active molecules. Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a methyl group at specific positions on the indazole core, provides multiple reaction sites for synthetic chemists to elaborate upon. The bromine at the 6-position is particularly valuable as it allows for the introduction of diverse functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the construction of intricate molecular architectures. eurekaselect.comresearchgate.net
The indazole nucleus itself is considered a "privileged scaffold" in medicinal chemistry because of its ability to interact with a wide range of biological targets. benthamdirect.comsemanticscholar.orgrsc.org The specific substitutions on this compound pre-configure it for the synthesis of targeted inhibitors, particularly for protein kinases, which are pivotal in cancer therapy. nih.govresearchgate.netnih.gov For example, the synthesis of various 1H-indazole derivatives often begins with a brominated indazole core, which is then elaborated through reactions like N-alkylation and cross-coupling to produce a library of compounds for screening against biological targets. researchgate.netnih.gov The strategic placement of the methoxy and methyl groups can also influence the compound's solubility, metabolic stability, and binding affinity to its target protein.
Development of Advanced Indazole-Based Chemical Probes and Preclinical Drug Candidates
The indazole core is a prominent feature in numerous preclinical drug candidates and approved pharmaceuticals, largely due to its structural resemblance to purine bases like adenine and guanine, allowing it to interact effectively with ATP-binding sites in enzymes, particularly kinases. researchgate.net Many indazole derivatives have been developed as potent inhibitors of various protein kinases implicated in cancer and other diseases. nih.govnih.gov
Several FDA-approved drugs feature the indazole scaffold, demonstrating its clinical significance. These include:
Axitinib and Pazopanib (B1684535): Multi-kinase inhibitors used in the treatment of renal cell carcinoma. researchgate.netnih.govmdpi.comnih.gov
Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases, used for specific types of solid tumors. researchgate.netmdpi.combldpharm.com
Niraparib: A PARP inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers. nih.govnih.govmdpi.com
Linifanib: A multi-targeted tyrosine kinase inhibitor. mdpi.com
Research has focused on modifying the indazole core to create highly selective and potent inhibitors. For instance, structure-based design has led to the development of indazole derivatives that target Fibroblast Growth Factor Receptors (FGFR), which are involved in cell proliferation and differentiation. nih.govresearchgate.net Other research has produced indazole-based inhibitors for Aurora kinases, Polo-like kinase 4 (PLK4), and Rho-associated coiled-coil kinases (ROCKs), all of which are important targets in oncology. nih.govsemanticscholar.org
The development process often involves creating a library of derivatives and screening them for activity against specific targets. A fragment-based lead discovery approach has been successfully used to identify new indazole-based inhibitors for AXL kinase, a receptor tyrosine kinase associated with poor prognosis and drug resistance in cancer. nih.gov These efforts highlight the versatility of the indazole scaffold in generating a wide array of preclinical candidates with diverse mechanisms of action.
Below is a table summarizing some key indazole-based kinase inhibitors and their primary targets.
| Drug/Candidate | Primary Target(s) | Therapeutic Area |
| Axitinib | VEGFR, PDGFR | Oncology (Renal Cell Carcinoma) researchgate.netnih.gov |
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Sarcoma) nih.govnih.gov |
| Entrectinib | ALK, ROS1, TRK | Oncology (NSCLC, Solid Tumors) researchgate.netmdpi.com |
| Niraparib | PARP1/PARP2 | Oncology (Ovarian Cancer) nih.govmdpi.com |
| Linifanib | VEGFR, PDGFR | Oncology mdpi.com |
Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and optimization of indazole-based therapeutics. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates, predict their properties, and refine their design for improved efficacy and selectivity. nih.gov
In the context of indazole medicinal chemistry, AI and ML can be applied in several key areas:
Virtual Screening: AI algorithms can screen massive virtual libraries of indazole derivatives to identify compounds that are most likely to bind to a specific biological target, such as a protein kinase. This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired pharmacological profiles. These models learn the underlying principles of molecular design from existing data and can generate novel structures that are optimized for potency, selectivity, and pharmacokinetic properties.
Predictive Modeling: ML models can be trained to predict the structure-activity relationships (SAR) of indazole derivatives. nih.gov This allows researchers to understand how different chemical modifications to the indazole scaffold will affect its biological activity, guiding the synthesis of more effective compounds.
Selectivity Prediction: A significant challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. Computational studies and ML models can help predict the selectivity profile of indazole inhibitors, aiding in the design of more targeted therapies. researchgate.net
By integrating these advanced technologies, researchers can accelerate the discovery of novel indazole-based drugs and bring new therapies to patients more efficiently. nih.gov
Addressing Research Gaps and Challenges in Indazole Medicinal Chemistry
Despite the success of indazole-based drugs, several challenges and research gaps remain in the field. A primary challenge is achieving high selectivity for the intended biological target. nih.govresearchgate.net For example, in the development of protein kinase inhibitors, many indazole compounds inhibit multiple kinases due to the conserved nature of the ATP-binding site. This lack of selectivity can lead to off-target effects and toxicity. researchgate.net
Key challenges include:
Improving Selectivity: Developing indazole derivatives that can distinguish between highly similar kinase isoforms remains a significant hurdle. Research into "reverse indazole" inhibitors and compounds that exploit subtle conformational differences between kinases is one approach to address this. researchgate.netnih.gov
Overcoming Drug Resistance: Cancer cells can develop resistance to kinase inhibitors through mutations in the target protein or activation of alternative signaling pathways. nih.gov Designing next-generation indazole inhibitors that are effective against resistant mutants is an ongoing area of research.
Synthetic Complexity: While the indazole scaffold is a valuable starting point, the synthesis of complex, highly substituted derivatives can be challenging and require multi-step processes. benthamdirect.comingentaconnect.com Developing more efficient and versatile synthetic methodologies is crucial for exploring a wider chemical space. benthamdirect.comingentaconnect.com
Understanding Structure-Activity Relationships (SAR): While many indazole-based drugs have been developed, a deeper, more nuanced understanding of the SAR is needed to rationally design compounds with improved properties. nih.govnih.govbldpharm.com This includes understanding how different substituents on the indazole ring influence potency, selectivity, and pharmacokinetic profiles.
Future research will need to focus on innovative synthetic strategies, advanced computational modeling to predict selectivity, and biological studies to understand and overcome resistance mechanisms. nih.gov
Exploration of Novel Therapeutic Indications for Indazole Scaffolds
While the primary application of indazole derivatives has been in oncology, the versatile nature of this scaffold has led to its exploration in a variety of other therapeutic areas. benthamdirect.comrsc.orgresearchgate.net The ability of indazole-based compounds to modulate various biological pathways opens up possibilities for treating a wide range of diseases. researchgate.netdntb.gov.uaresearchgate.net
Emerging therapeutic indications for indazole scaffolds include:
Neurodegenerative Diseases: Indazole and imidazole derivatives are being investigated for their potential neuroprotective effects in conditions like Alzheimer's and Parkinson's disease. eurekaselect.comresearchgate.net Some compounds have shown the ability to inhibit cholinesterase, modulate oxidative stress, and prevent protein misfolding. eurekaselect.comnih.gov One study demonstrated that the indazole derivative 6-amino-1-methyl-indazole (AMI) could inhibit tau hyperphosphorylation, a key pathological feature of several neurodegenerative disorders, and exert a neuroprotective effect in models of Parkinson's disease. nih.gov
Inflammatory Conditions: The indazole nucleus is present in the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. researchgate.netnih.gov Research has shown that various indazole derivatives possess significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. researchgate.netnih.govmdpi.com This suggests their potential use in treating conditions like rheumatoid arthritis. nih.gov
Infectious Diseases: Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netresearchgate.net They are being investigated as potential treatments for tuberculosis, HIV, and various bacterial and fungal infections. eurekaselect.comnih.govresearchgate.net
Cardiovascular and Metabolic Diseases: Some indazole derivatives have been explored for their potential in treating hypertension and obesity. nih.gov
This expansion into new therapeutic areas underscores the description of the indazole ring as a "privileged scaffold," capable of serving as a foundation for the development of drugs targeting a wide array of human diseases. benthamdirect.comsemanticscholar.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-5-methoxy-1-methyl-1H-indazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves bromination and methoxylation of indazole precursors. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, while methoxylation may employ nucleophilic substitution with methoxide ions. Reaction optimization includes adjusting temperature (e.g., 0–25°C for bromination), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
- Key Parameters :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 75–85 | >95% |
| Methoxylation | NaOMe, THF, reflux | 60–70 | >90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. The methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while the indazole aromatic protons show distinct splitting patterns (e.g., δ 7.2–8.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (theoretical: 255.03 g/mol).
- X-ray Crystallography : Resolves crystal packing and confirms substituent geometry, though challenging due to low crystallinity in indazoles .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity. The bromine atom’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), while the methoxy group’s electron-donating nature increases LUMO energy (-1.8 eV), influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Key Findings :
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO | -6.2 | Susceptibility to nucleophilic attack |
| LUMO | -1.8 | Potential for electrophilic substitution |
| Band Gap | 4.4 | Moderate reactivity |
Q. What strategies resolve contradictions in biological activity data for indazole derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme vs. cell-based assays) or impurities. Solutions include:
- Dose-Response Curves : Validate activity thresholds across multiple concentrations.
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation.
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays (e.g., α-glucosidase inhibition studies in showed IC₅₀ variations due to DPPH radical scavenging interference) .
Q. How does substituent positioning (bromo vs. methoxy) influence structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer : Position 6-bromo enhances steric bulk, affecting binding to hydrophobic enzyme pockets (e.g., kinase targets), while 5-methoxy improves solubility and hydrogen-bonding potential. SAR studies on analogous compounds (e.g., 5-bromo-1-methylindazoles) show that bromine at position 6 increases inhibitory potency against α-glucosidase by 30% compared to position 5 .
Methodological Guidance
Designing experiments to analyze regioselective functionalization in indazole derivatives
- Stepwise Approach :
Theoretical Screening : Use DFT to predict reactive sites (e.g., C-3 vs. C-4 positions).
Synthetic Trials : Test directing groups (e.g., -NH₂, -COOMe) under Pd-catalyzed conditions.
Analytical Validation : Compare HPLC retention times and ¹H NMR coupling constants to confirm regiochemistry .
Handling low crystallinity in X-ray diffraction studies
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
